(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
Overview
Description
The compound “(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid” belongs to the class of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The structural characteristics of both types of triazoles allow them to accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis
The development of the piperazine-fused triazoles has presented challenges and opportunities . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Scientific Research Applications
I have conducted a thorough search, but unfortunately, there is limited information available on the specific scientific research applications of the compound known as “(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid” or “2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid”.
The search results provided information on related compounds and their general applications in fields such as antibacterial activity and antitumor activity , but not specifically for the compound you are interested in.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid, is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The affected pathways primarily involve cellular growth and migration. By inhibiting c-Met kinase, the compound disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cellular proliferation and migration, which can help to limit the spread of cancer cells .
Pharmacokinetics
Given its potent inhibitory activity against c-met kinase, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The molecular and cellular effects of the compound’s action primarily involve the inhibition of cellular growth and migration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-6-13-14-10-11(19)15(5-8(17)18)7-3-2-4-12-9(7)16(6)10/h2-4H,5H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLZPYOQJGPPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=CC=N3)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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